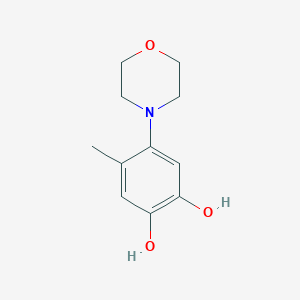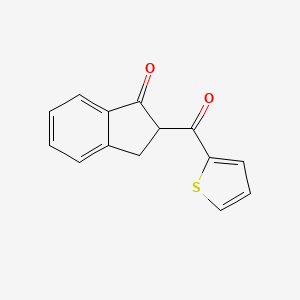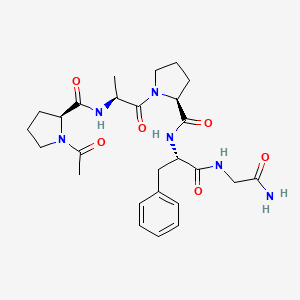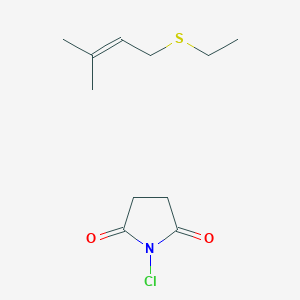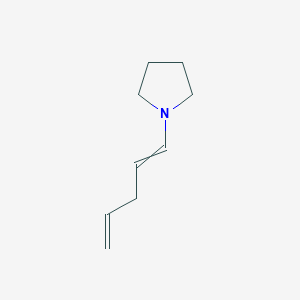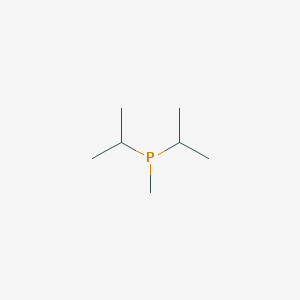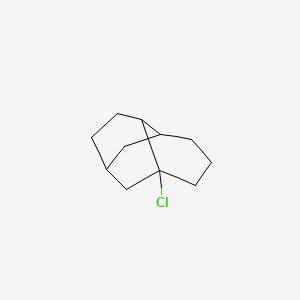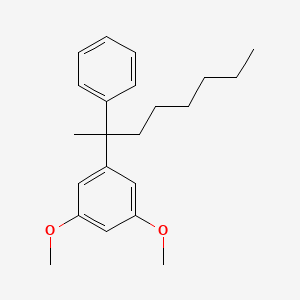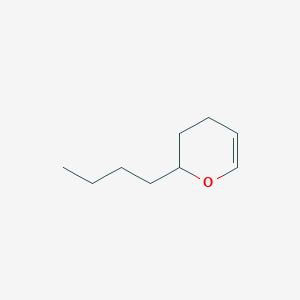
2H-Pyran, 2-butyl-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-butyl-3,4-dihydro- is a heterocyclic organic compound with a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of dihydropyran, where the hydrogen atoms at the second position are replaced by a butyl group. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-butyl-3,4-dihydro- typically involves the reaction of butyl-substituted alkenes with dihydropyran under acidic conditions. One common method is the acid-catalyzed cyclization of butyl-substituted alkenes with dihydropyran, using a strong acid like sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-butyl-3,4-dihydro- can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 2-butyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyl-substituted pyranones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield butyl-substituted tetrahydropyrans using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Butyl-substituted pyranones.
Reduction: Butyl-substituted tetrahydropyrans.
Substitution: Various butyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-butyl-3,4-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-butyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate cellular processes. The presence of the butyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-associated proteins and signaling pathways.
Comparación Con Compuestos Similares
2H-Pyran, 2-butyl-3,4-dihydro- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A parent compound without the butyl substitution, which is less lipophilic and has different reactivity.
2,3-Dihydro-4H-pyran: Another isomer with different substitution patterns and reactivity.
Tetrahydropyran: A fully saturated analog with different chemical properties and applications.
The uniqueness of 2H-Pyran, 2-butyl-3,4-dihydro- lies in its butyl substitution, which imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
60443-97-2 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-butyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-6-9-7-4-5-8-10-9/h5,8-9H,2-4,6-7H2,1H3 |
Clave InChI |
APBJSEPAAKBHES-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


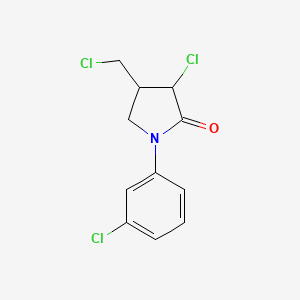
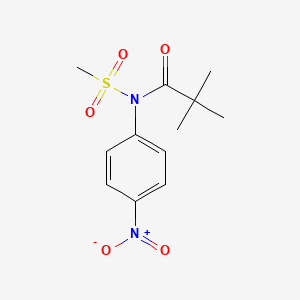
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
